Cas no 651718-69-3 (2-Pyrimidinamine, N-ethyl-4-methyl-)

2-Pyrimidinamine, N-ethyl-4-methyl- structure
651718-69-3 structure
Product Name:2-Pyrimidinamine, N-ethyl-4-methyl-
CAS No:651718-69-3
MF:C7H11N3
MW:137.182340860367
CID:404594
PubChem ID:45080059
Update Time:2025-04-19

2-Pyrimidinamine, N-ethyl-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, N-ethyl-4-methyl-
    • 2-Pyrimidinamine, N-ethyl-4-methyl- (9CI)
    • ETHYL-(4-METHYL-PYRIMIDIN-2-YL)-AMINE
    • N-ethyl-4-methylpyrimidin-2-amine
    • AG-G-45120
    • AM101091
    • CTK1J8789
    • ethyl (4-methylpyrimidin-2-yl)-amine
    • KB-51726
    • SureCN91473
    • AKOS012258686
    • SB56409
    • 651718-69-3
    • SCHEMBL91473
    • BBB71869
    • DTXSID60663872
    • MDL: MFCD17258764
    • Inchi: 1S/C7H11N3/c1-3-8-7-9-5-4-6(2)10-7/h4-5H,3H2,1-2H3,(H,8,9,10)
    • InChI Key: QZEUOKHALHZITD-UHFFFAOYSA-N
    • SMILES: N(C1N=CC=C(C)N=1)CC

Computed Properties

  • Exact Mass: 137.09543
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • PSA: 37.81

2-Pyrimidinamine, N-ethyl-4-methyl- Pricemore >>

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